molecular formula C15H18O6 B3052536 1,3,5-Tris(2,3-epoxypropoxy)benzene CAS No. 4223-14-7

1,3,5-Tris(2,3-epoxypropoxy)benzene

Cat. No.: B3052536
CAS No.: 4223-14-7
M. Wt: 294.3 g/mol
InChI Key: BWDQITNIYSXSON-UHFFFAOYSA-N
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Description

1,3,5-Tris(2,3-epoxypropoxy)benzene is a chemical compound characterized by a benzene ring with three 2,3-epoxypropoxy groups attached at the 1, 3, and 5 positions.

Mechanism of Action

Target of Action

1,3,5-Tris(2,3-epoxypropoxy)benzene, also known as Oxirane,2,2’,2’'-[1,3,5-benzenetriyltris(oxymethylene)]tris-, is a chemical compound that features a benzene ring with three 2,3-epoxypropoxy groups attached at positions 1, 3, and 5 It is commonly used as a crosslinking agent in the production of epoxy resins , suggesting that its targets could be various components within these resins.

Mode of Action

The exact mode of action of this compound is not well-documented. As a crosslinking agent, it likely interacts with its targets by forming covalent bonds, thereby creating a three-dimensional network of linked molecules. This process enhances the mechanical and thermal stability of the resulting material .

Biochemical Pathways

Given its role in the production of epoxy resins, it may influence the polymerization process, which is a critical pathway in the formation of these materials .

Pharmacokinetics

This compound is primarily used in industrial applications rather than in biological or medical contexts, which may explain the lack of such data .

Result of Action

The primary result of this compound’s action is the formation of crosslinked epoxy resins. These materials exhibit enhanced mechanical and thermal stability, making them suitable for various applications, including coatings, adhesives, and composite materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the crosslinking process may depend on factors such as temperature, pH, and the presence of catalysts. Additionally, the stability and efficacy of the resulting epoxy resins can be affected by environmental conditions such as humidity and exposure to UV light .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(2,3-epoxypropoxy)benzene can be synthesized through the reaction of 1,3,5-trihydroxybenzene with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the epoxypropoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2,3-epoxypropoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,3,5-Tris(2,3-epoxypropoxy)benzene has several scientific research applications:

    Chemistry: It is used as a crosslinking agent in polymer chemistry to enhance the mechanical properties of polymers.

    Biology: The compound is studied for its potential use in bioconjugation and as a building block for biomaterials.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of high-performance coatings, adhesives, and composites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(2,3-epoxypropoxy)benzene is unique due to its specific arrangement of epoxypropoxy groups on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful as a crosslinking agent and in applications requiring stable, durable bonds .

Properties

IUPAC Name

2-[[3,5-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-10(16-4-13-7-19-13)2-12(18-6-15-9-21-15)3-11(1)17-5-14-8-20-14/h1-3,13-15H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDQITNIYSXSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC(=C2)OCC3CO3)OCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962386
Record name 2,2',2''-[Benzene-1,3,5-triyltris(oxymethylene)]tris(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4223-14-7
Record name 2,2′,2′′-[1,3,5-Benzenetriyltris(oxymethylene)]tris[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4223-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tris(2,3-epoxypropoxy)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2''-[Benzene-1,3,5-triyltris(oxymethylene)]tris(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-tris(2,3-epoxypropoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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